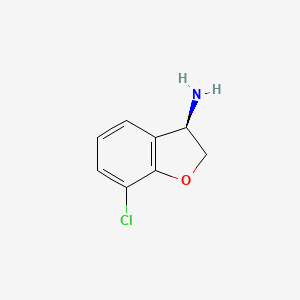

(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNUJABIUFDNFZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 7 Chloro 2,3 Dihydrobenzofuran 3 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount in modern organic chemistry, particularly for producing enantiomerically pure pharmaceutical intermediates. The primary approaches to achieve this for the target compound include asymmetric catalysis, the use of chiral auxiliaries, and resolution techniques.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral ketones or imines. Ruthenium and rhodium complexes are among the most effective catalysts for such transformations. nih.govrsc.orgresearchgate.netresearchgate.net The asymmetric hydrogenation of N-heteroaryl vinyl ethers has been successfully achieved using a commercially available (R/S)-RuCl[(p-cymene)(BINAP)]Cl ligand, showcasing the potential for synthesizing heteroaryl compounds with chiral ether units. rsc.org

Ruthenium-N-heterocyclic carbene (NHC) complexes have been developed for the highly enantioselective and complete hydrogenation of benzofurans, providing access to chiral octahydrobenzofurans. nih.govacs.org This method can install multiple new stereocenters with high yields and excellent enantioselectivities. acs.org Furthermore, iridium complexes with chiral bisphosphine ligands have been shown to effectively catalyze the enantioselective intramolecular cyclization of m-allyloxyphenyl ketones to produce chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jp

| Catalyst System | Substrate Type | Product Type | Key Features |

| Ruthenium-NHC complexes | Protected benzofurans | Chiral octahydrobenzofurans | High yield, good enantioselectivity, installation of multiple stereocenters. nih.govacs.org |

| Rhodium/WingPhos | N-heteroaryl ketones | Chiral α-hydroxy acids | High efficiency and enantioselectivity for arylation. nih.gov |

| Iridium/chiral bisphosphine | m-allyloxyphenyl ketones | Chiral dihydrobenzofurans | High yields and high enantioselectivity. nii.ac.jp |

| (R/S)-RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | Chiral heteroaryl compounds | Good to excellent enantioselectivities. rsc.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. Chiral phosphoric acids (CPAs), derived from BINOL or SPINOL, are particularly effective in catalyzing enantioselective reactions. acs.orgresearchgate.netnih.govnih.gov

CPAs have been successfully employed in the enantioselective (3 + 2) formal cycloaddition of quinone diimides with enecarbamates to produce a variety of 2,3-disubstituted 2-aminoindolines with high yields and excellent enantioselectivities. acs.org These catalysts can differentiate between nitrogen atoms based on their protecting groups, allowing for regio- and chemoselective synthesis. acs.org Additionally, an organocatalyzed asymmetric method for synthesizing dihydrodibenzofurans has been developed based on a dienamine process, yielding the cis-diastereomer in good yield and high enantiomeric excess. nih.gov

Copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, using a planar-chiral bipyridine ligand, can produce highly substituted 2,3-dihydrofurans with good diastereoselectivity and enantioselectivity. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are instrumental in producing chiral amines. iiserpune.ac.innih.govwiley.com Transaminases (TAs), in particular, are widely used for the stereoselective amination of ketones. iiserpune.ac.innih.govnih.gov

Engineered enzymes have shown great promise in overcoming the limitations of wild-type enzymes, such as narrow substrate scope and low stability. nih.gov For instance, protein engineering has been used to develop transaminase variants capable of converting bulky, aromatic substrates. nih.gov A biocatalytic strategy using engineered myoglobins has been reported for the highly diastereo- and enantioselective construction of stereochemically rich 2,3-dihydrobenzofurans. nih.govrochester.eduresearchgate.net This method can achieve over 99.9% diastereomeric and enantiomeric excess. nih.govrochester.edu

Furthermore, a bi-enzymatic cascade using an ene-reductase and an amine dehydrogenase has been developed to produce chiral diastereomerically enriched amines in a one-pot synthesis. tudelft.nl

| Enzyme Class | Reaction Type | Substrate | Key Advantages |

| Transaminases (TAs) | Asymmetric amination | Ketones | High stereoselectivity, environmentally friendly. iiserpune.ac.innih.govnih.gov |

| Engineered Myoglobins | Cyclopropanation | Benzofurans | High diastereo- and enantioselectivity (>99.9% de and ee). nih.govrochester.eduresearchgate.net |

| Ene-reductase/Amine dehydrogenase | Cascade reaction | Unsaturated carbonyls | One-pot synthesis of diastereomerically enriched amines. tudelft.nl |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgrsc.orgacs.orgsantiago-lab.com The auxiliary directs the stereoselective formation of a new chiral center and is subsequently removed. wikipedia.org Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven to be highly effective, sometimes superior to their oxazolidinone counterparts, particularly in aldol-type reactions. scielo.org.mx

The general strategy involves acylating the chiral auxiliary, performing the desired stereoselective reaction (e.g., alkylation), and then cleaving the auxiliary to yield the enantiomerically enriched product. santiago-lab.com

Resolution Techniques for Enantiomeric Separation

Resolution is the process of separating a racemic mixture into its constituent enantiomers. pbworks.com This can be achieved through various methods, including the formation of diastereomeric salts and chromatography.

A common method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. pbworks.comrsc.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.comlibretexts.org After separation, the desired enantiomer of the amine can be regenerated by treating the salt with a base. pbworks.com The efficiency of this process is dependent on the difference in solubility between the diastereomeric salts. rsc.orgquora.com

Chromatographic techniques are also widely used for enantiomeric separation. nih.govresearchgate.netsci-hub.se High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative method for resolving enantiomers. nih.govresearchgate.net For instance, cellulose-based CSPs have been successfully used for the baseline separation of the enantiomers of a related compound, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. nih.govresearchgate.net

| Resolution Technique | Principle | Key Steps |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. pbworks.comlibretexts.org | 1. Reaction of racemic amine with a chiral acid (e.g., tartaric acid). pbworks.comlibretexts.org 2. Separation of diastereomeric salts by fractional crystallization. pbworks.com 3. Regeneration of the pure enantiomeric amine. pbworks.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govresearchgate.net | 1. Injection of the racemic mixture onto a column with a CSP. 2. Elution with a suitable mobile phase, leading to separation of enantiomers. nih.govresearchgate.net |

General Synthetic Routes to Dihydrobenzofuran-3-amines

The synthesis of the 2,3-dihydrobenzofuran (B1216630) framework, particularly with a crucial amine functionality at the C3 position, is a topic of significant interest in organic synthesis. The inherent structural features of these compounds, combining a fused ring system with a chiral center, necessitate the development of precise and efficient synthetic routes. nih.gov Researchers have explored a range of methodologies, including cyclization, substitution, and multi-component reactions, to construct this valuable heterocyclic system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of 2,3-dihydrobenzofurans. These reactions typically involve the formation of the ether linkage by the attack of a phenolic oxygen onto an electrophilic carbon atom within the same molecule.

One prominent strategy involves the acid-catalyzed cyclization of chalcone-derived precursors. For instance, the use of p-toluenesulfonic acid (p-TsOH) can effectively promote the cyclization of 2-hydroxychalcone (B1664081) derivatives to yield 2,3-dihydrobenzofurans. nih.gov A related patent describes a method for a substituted 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, which utilizes a cyclization reaction involving triphenylphosphine (B44618) and diethyl azodicarboxylate, indicative of a Mitsunobu-type reaction to form the dihydrofuran ring. google.com

Another powerful approach is the enantioselective intramolecular hydroarylation via C-H activation. Iridium complexes coordinated with chiral bisphosphine ligands have been shown to catalyze the enantioselective cyclization of m-allyloxyphenyl ketones, producing chiral 3-substituted dihydrobenzofurans with high yields and enantioselectivity. rsc.org Similarly, palladium-catalyzed intramolecular asymmetric addition of aryl halides to ketones can furnish chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org Chemoenzymatic strategies have also been employed, combining a lipase-mediated kinetic resolution of precursor alcohols with a subsequent chemical intramolecular cyclization to produce enantiopure 2,3-dihydrobenzofurans. acs.org

| Catalyst/Reagent System | Precursor Type | Product Type | Key Features |

| p-TsOH | 2-Hydroxychalcone | 2,3-Dihydrobenzofuran | Acid-catalyzed cyclization. nih.gov |

| Triphenylphosphine / DEAD | 2-Hydroxy-3-(2-hydroxyethyl)benzoate | 2,3-Dihydrobenzofuran | Mitsunobu-type cyclization. google.com |

| Cationic Iridium / Chiral Ligand | m-Allyloxyphenyl ketone | Chiral 3-Substituted Dihydrobenzofuran | Enantioselective C-H activation. rsc.org |

| Lipase / Chemical Cyclization | 1-Aryl-2-propanol | Enantiopure 2,3-Dihydrobenzofuran | Chemoenzymatic approach. acs.org |

Nucleophilic Aromatic Substitution (SNAr) Based Methodologies

Nucleophilic Aromatic Substitution (SNAr) provides a distinct pathway to the dihydrobenzofuran core, differing from traditional cyclization methods that form the C-O bond last. In an SNAr approach, the aromatic ring itself is attacked by a nucleophile, displacing a leaving group. This strategy is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

While direct synthesis of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine via SNAr is not prominently detailed, the principles of SNAr are fundamental to building complex heterocyclic systems. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comchadsprep.com The presence of a nitro group, for example, ortho or para to a halide leaving group significantly facilitates the nucleophilic attack. wikipedia.orgyoutube.com Recent studies have demonstrated that SNAr reactions can be used to generate a wide array of heterobiaryl C-N atropisomers, highlighting the power of this method in creating sterically hindered structures under mild conditions. nih.gov This suggests the potential for SNAr strategies in synthesizing precursors to the target molecule, where an appropriately substituted benzene (B151609) ring could undergo substitution as a key step.

Domino and Cascade Reactions

Domino and cascade reactions offer an elegant and efficient means to construct complex molecules like dihydrobenzofurans from simple starting materials in a single operation, minimizing purification steps and improving atom economy. These processes involve a sequence of reactions where each subsequent transformation is triggered by the functionality formed in the previous step.

A notable example is the domino annulation between sulfur ylides and salicyl N-thiophosphinyl imines, which produces highly substituted trans-2,3-dihydrobenzofuran skeletons with high yield and stereoselectivity. nih.govacs.org Another approach uses K₂CO₃ to promote domino reactions between salicylic (B10762653) aldehyde derivatives and 2-halo-1,3-dicarbonyl compounds, affording functionalized 2,3-dihydrobenzofurans in moderate to excellent yields under mild conditions. acs.org

Photoinduced cascade reactions have also been developed. A light-driven protocol for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives has been reported to proceed rapidly under mild conditions. nih.govacs.org This process is initiated by the photochemical activity of phenolate (B1203915) anions and is proposed to occur through a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Outcomes |

| Domino Annulation | Sulfur Ylides + Salicyl N-thiophosphinyl imines | Base (e.g., K₃PO₄) | High yield and stereoselectivity for trans-dihydrobenzofurans. nih.govacs.org |

| Domino Reaction | Salicylic Aldehyde Derivatives + 2-Halo-1,3-dicarbonyls | K₂CO₃ | Mild conditions, moderate to excellent yields. acs.org |

| Photoinduced Cascade | 2-Allylphenol Derivatives | Visible Light / Base | Rapid reactions, functionalized products. nih.govacs.org |

| Tandem Cyclization | ortho-Hydroxy α-Aminosulfones + Bromo-dicarbonyls | DMAP | High efficiency, gram-scale potential. nih.gov |

Precursor Chemistry and Functional Group Interconversions in Synthesis

The synthesis of a specific target like this compound heavily relies on the strategic manipulation of functional groups. pressbooks.pubimperial.ac.uk Functional group interconversions (FGIs) are essential for introducing the required amine and chloro substituents and for unmasking reactive groups at the appropriate synthetic stage.

A common strategy involves synthesizing a related dihydrobenzofuran derivative, such as a ketone or alcohol at the C3 position, which is then converted to the desired amine. For example, a 3-keto-dihydrobenzofuran can be transformed into an oxime, which is subsequently reduced to the amine. vanderbilt.edu Alternatively, a 3-hydroxy-dihydrobenzofuran can be converted to an azide (B81097) via a Mitsunobu reaction followed by reduction, which typically proceeds with inversion of stereochemistry, a crucial consideration for chiral syntheses. vanderbilt.edu The azide group is an excellent precursor to a primary amine and can be reduced under various conditions, including catalytic hydrogenation (H₂/Pd-C) or with reagents like LiAlH₄. ub.edu

The introduction of the chlorine atom at the C7 position often involves electrophilic chlorination of an activated aromatic precursor. A patent for a related structure describes the chlorination of a 4-acetamido-2,3-dihydrobenzofuran-7-formate intermediate using N-chlorosuccinimide (NCS). google.com The final step in such a sequence would typically be the hydrolysis of a protecting group, such as an acetamide, to reveal the free amine. google.com

| Transformation | Precursor Functional Group | Target Functional Group | Common Reagents |

| Reductive Amination | Ketone (C=O) | Amine (CH-NH₂) | NH₂OH, then H₂/Catalyst or NaBH₃CN |

| Azide Reduction | Azide (-N₃) | Amine (-NH₂) | H₂/Pd-C, LiAlH₄, PPh₃/H₂O. ub.edu |

| Halogenation | Aromatic C-H | Aromatic C-Cl | N-Chlorosuccinimide (NCS). google.com |

| Hydrolysis | Acetamide (-NHAc) | Amine (-NH₂) | Acid or Base (e.g., HCl, NaOH). google.com |

Process Optimization and Scalability Considerations in Academic Synthesis

While many synthetic methods are effective at the lab bench, their optimization and scalability are critical for producing larger quantities of a target compound for further study. In an academic context, optimization often focuses on improving reaction yields, reducing reaction times, and simplifying purification procedures.

For the synthesis of dihydrobenzofurans, researchers have explored various conditions to enhance efficiency. For example, screening different bases, solvents, and temperatures is a common practice to find the optimal conditions for cyclization or cycloaddition reactions. nih.gov One study on a dearomative (3+2) cycloaddition to form a 2,3-dihydrobenzofuran core systematically tested bases like DBU, K₂CO₃, NaH, and LiHMDS, as well as various solvents and temperatures, to maximize the yield of the desired product. nih.gov

Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions. Helgren et al. developed a microwave-facilitated synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone (B49325) precursors, which significantly reduces reaction times. nih.govmdpi.com Scalability is also a key consideration. Reports of successful gram-scale synthesis demonstrate the practical utility of a developed methodology. nih.govnih.gov For instance, a tandem cyclization reaction to produce aminobenzofuran derivatives was shown to be robustly scalable to the gram scale, providing a stable platform for the synthesis of these compounds. nih.gov

Stereochemical Investigations and Chiral Purity Assessment

Determination of Absolute Configuration

The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule is fundamental to understanding its interaction with other chiral entities, such as biological receptors. The following subsections detail the primary methods used to establish the absolute configuration of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine.

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of a crystalline compound. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern provides a detailed three-dimensional map of the atomic positions in the crystal lattice.

For a chiral molecule, the determination of its absolute configuration is made possible by the phenomenon of anomalous dispersion. When the wavelength of the incident X-rays is near an absorption edge of a heavy atom present in the molecule (or in its salt form), the scattering factor of that atom becomes a complex number. This leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry.

While a specific crystal structure for this compound is not publicly available, the general approach would involve the formation of a suitable single crystal of the amine or a salt derivative, such as the hydrochloride. Data collection on a diffractometer, followed by structure solution and refinement, would yield the precise atomic coordinates and allow for the definitive confirmation of the (R) configuration at the C3 stereocenter. The presence of the chlorine atom can aid in the anomalous dispersion effect, facilitating a more confident assignment. The analysis of a related compound, 1-acetyl-3-(2-chloro-2,3-dihydrobenzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole, demonstrates the application of X-ray crystallography in confirming the structure of complex molecules containing a dihydrobenzofuran moiety.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Identity

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool for characterizing the enantiomeric identity of a compound in solution. A CD spectrum plots the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength.

Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). Therefore, the CD spectrum of this compound would be the mirror image of the spectrum of its (S)-enantiomer. This provides a unique fingerprint for each enantiomer.

In practice, the experimentally obtained CD spectrum of a sample of this compound would be compared to a reference spectrum or to theoretical predictions to confirm its enantiomeric identity. While specific CD data for this compound is not readily found in the literature, a study on the chiral resolution of a related compound, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, utilized CD spectra to confirm the enantiomeric nature of the separated fractions. researchgate.net This highlights the utility of CD spectroscopy in verifying the identity of enantiomers after chiral separation.

Enantiomeric Excess and Diastereomeric Ratio Determination

Beyond the absolute configuration, it is crucial to quantify the purity of a chiral compound in terms of the relative amounts of its enantiomers and, if applicable, diastereomers. The following sections describe the primary chromatographic and spectroscopic methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.

The choice of the CSP is critical and is often based on the functional groups present in the analyte. For an amine like 7-Chloro-2,3-dihydrobenzofuran-3-amine, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers.

Once separated, the enantiomers are detected, typically by UV absorbance. The enantiomeric excess (ee) is then calculated from the peak areas of the two enantiomers using the formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

A study on the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans reported the use of a Daicel Chiralcel OJ-3 column with a mobile phase of 5% isopropanol in hexane to determine the enantiomeric ratio of related compounds. nih.gov For example, (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one was analyzed with retention times of 13.4 minutes for the major enantiomer and 16.9 minutes for the minor enantiomer. nih.gov This demonstrates a practical application of chiral HPLC for similar structures.

Table 1: Illustrative Chiral HPLC Parameters for Related Dihydrobenzofuran Derivatives

| Parameter | Value |

|---|---|

| Column | Daicel Chiralcel OJ-3 (4.6 mm × 250 mm) |

| Mobile Phase | 5% Isopropanol in Hexane |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV |

Note: This table presents example conditions used for compounds structurally related to this compound and serves as a guide for potential method development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced solvent consumption compared to HPLC.

Similar to HPLC, chiral SFC relies on a chiral stationary phase to achieve separation. The mobile phase is typically modified with a small amount of an organic solvent, such as methanol (B129727) or ethanol, to modulate the polarity and improve peak shape. For the analysis of basic compounds like amines, additives such as diethylamine (B46881) or isopropylamine (B41738) are often included in the modifier to minimize peak tailing.

An example of a chiral SFC method for the separation of related primary amines would involve a polysaccharide-based CSP and a mobile phase of CO2 with a methanol modifier containing a basic additive. The high throughput nature of SFC makes it particularly suitable for screening multiple chiral catalysts or for process monitoring during asymmetric synthesis. While specific SFC data for this compound is not available, the technique has been successfully applied to a wide range of chiral amines. researchgate.net

Table 2: General Chiral SFC Screening Conditions for Primary Amines

| Parameter | Typical Conditions |

|---|---|

| Columns | Polysaccharide-based (e.g., Chiralpak series) |

| Mobile Phase | CO2 / Methanol (with basic additive, e.g., 0.1% Isopropylamine) |

| Gradient | 5% to 40% Methanol over a few minutes |

| Flow Rate | 3-4 mL/min |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV, MS |

Note: This table provides general screening conditions that are often effective for the chiral separation of primary amines by SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral auxiliary agents. There are two main approaches: the use of chiral derivatizing agents to form diastereomers, or the use of chiral solvating agents (also known as chiral shift reagents).

In the presence of a chiral solvating agent (CSA), the two enantiomers of the analyte form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum, typically ¹H or ¹⁹F NMR. The enantiomeric excess can then be determined by integrating the corresponding signals for each enantiomer.

For this compound, a suitable CSA would be one that can interact with the amine functionality, such as a chiral acid or a lanthanide-based chiral shift reagent. For instance, enantiopure BINOL derivatives have been shown to be effective chiral solvating agents for determining the enantiomeric excess of various amines via ¹H-NMR spectroscopy. nih.gov The addition of the CSA to a solution of the analyte in an NMR tube can induce a separation of proton signals close to the stereocenter, allowing for their quantification. The reliability of this method can be confirmed by analyzing scalemic mixtures with known enantiomeric ratios.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine |

| 1-acetyl-3-(2-chloro-2,3-dihydrobenzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole |

| 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one |

Chiral Stability and Racemization Studies

Further research is required to elucidate the chiral integrity of this compound under various conditions, such as temperature, pH, and in the presence of different solvents or chemical reagents. Such studies would be crucial for determining its suitability for applications where enantiomeric purity is a critical parameter.

Chemical Reactivity and Derivatization of R 7 Chloro 2,3 Dihydrobenzofuran 3 Amine

Functional Group Transformations and Modifications of the Amine Moiety

The primary amine at the stereogenic C-3 position is a versatile functional handle for a wide array of chemical transformations. These modifications allow for the introduction of diverse substituents, leading to the generation of libraries of compounds for academic and industrial research.

N-Alkylation and Reductive Amination: Direct alkylation of the primary amine with alkyl halides can be performed, though it is often difficult to control and can lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com A key advantage is the prevention of overalkylation, as the reaction stops at the tertiary amine stage under these conditions. youtube.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed because they selectively reduce the protonated iminium ion intermediate without significantly reducing the starting carbonyl compound. youtube.comorganic-chemistry.org

Acylation and Sulfonylation: The nucleophilic amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and are fundamental in modifying the electronic and steric properties of the amine substituent. For instance, the synthesis of a 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonylamide derivative has been reported for use in palladium-catalyzed reactions. beilstein-journals.org

Palladium-Catalyzed N-Arylation: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, enable the formation of a carbon-nitrogen bond between the amine and an aryl or heteroaryl halide. nih.gov This palladium-catalyzed reaction has become a cornerstone for synthesizing N-aryl amines. nih.gov The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands like RuPhos and BrettPhos showing broad utility for coupling primary amines with a wide range of (hetero)aryl halides. rsc.org This method provides direct access to N-aryl derivatives of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, a class of compounds that can be challenging to synthesize via classical methods.

Table 1: Key Transformations of the Amine Moiety

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃, mild acid | Secondary or Tertiary Amine | High selectivity, avoids overalkylation. | masterorganicchemistry.comyoutube.comorganic-chemistry.org |

| Acylation | Acid Chloride (R-COCl) or Anhydride, Base | Amide | Forms stable, neutral derivatives. | mdpi.com |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide | Creates robust sulfonamide linkage. | beilstein-journals.org |

| N-Arylation | Aryl Halide (Ar-X), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base | N-Aryl Amine | Forms C(sp²)-N bond; broad substrate scope. | nih.govrsc.org |

Halogen Chemistry at the Benzofuran (B130515) Ring

The chlorine atom at the C-7 position of the benzofuran ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. As an aryl halide, it can participate in a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible analogues.

Cross-Coupling Reactions: The C-7 chloro substituent can serve as an electrophilic partner in several palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Coupling with a terminal alkyne to install an alkynyl substituent, a versatile functional group for further transformations. atlanchimpharma.com

Buchwald-Hartwig Amination: While the primary amine at C-3 is the more likely nucleophile, the C-7 chloro group could theoretically react with a different amine under optimized conditions to form a diamino derivative.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent at the C-7 position.

The efficiency of these reactions depends on the choice of catalyst, ligand, base, and solvent. The proximity of the dihydrofuran ring's oxygen atom and the C-3 amine could potentially influence the reactivity of the C-7 chloro group through electronic effects or by coordinating to the metal center. In related systems, such as 3-halo-2-aminopyridines, chelation of the catalyst by the adjacent amine has been noted as a potential challenge that can hinder the catalytic cycle. nih.gov

Table 2: Potential Cross-Coupling Reactions at the C-7 Position

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Introduction of aromatic or vinyl moieties. |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Installation of alkynyl groups. |

| Heck | Alkene | C(sp²)-C(sp²) | Vinylation of the aromatic ring. |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | C(sp²)-N / C(sp²)-O / C(sp²)-S | Formation of C-N, C-O, or C-S bonds. |

Electrophilic and Nucleophilic Reactions of the Dihydrobenzofuran Core

The dihydrobenzofuran core possesses a unique reactivity profile. The aromatic portion is an electron-rich system, making it susceptible to electrophilic attack, while the dihydrofuran ring can engage in ring-opening or cycloaddition reactions under specific conditions.

Electrophilic Aromatic Substitution: The benzofuran ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. The directing effects of the existing substituents (the ortho, para-directing ether oxygen and the meta-directing chloro group) would likely favor substitution at the C-4 and C-6 positions. Friedel-Crafts acylation and alkylation, nitration, and halogenation are plausible reactions, although conditions would need to be carefully controlled to avoid reaction at the C-3 amine. researchgate.net For example, Friedel-Crafts aroylation has been successfully performed on related 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net

Nucleophilic and Cycloaddition Reactions: While the aromatic ring is generally unreactive towards nucleophiles unless further activated, the dihydrobenzofuran moiety can participate in more complex transformations. Recent studies on related 2-nitrobenzofurans have shown their utility in dearomative (3+2) cycloaddition reactions. nih.gov In these processes, the benzofuran ring acts as an electrophilic partner. An initial aza-Michael attack by a nucleophile (such as a para-quinamine) at the C-3 position of the activated 2-nitrobenzofuran (B1220441) leads to dearomatization, followed by an intramolecular cyclization to form complex polycyclic scaffolds containing the dihydrobenzofuran core. nih.gov This highlights the potential of the core to participate in cycloadditions when appropriately activated.

Synthesis of Analogues and Structurally Related Compounds for Academic Exploration

The derivatization of this compound and the synthesis of its structural analogues are of significant interest for exploring structure-activity relationships in various research contexts. A number of related compounds have been synthesized for academic study.

Halogen Variation: The bromo-analogue, (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine, is a commercially available building block that offers a more reactive handle for cross-coupling reactions compared to the chloro-derivative. bldpharm.com

Substitution Pattern Isomers: Various isomers with different substitution patterns on the benzofuran ring have been reported, including 7-Chloro-2-methyl-2,3-dihydrobenzofuran-4-amine and 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. bldpharm.com Additionally, multiply substituted analogues like 4-Bromo-7-chloro-2,3-dihydrobenzofuran-5-amine are documented. bldpharm.com

Related Core Structures: Research has been conducted on related dihydrobenzofuran systems. For example, a series of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol have been synthesized and evaluated for biological activity. researchgate.net Synthetic routes to access the general 3-amino-2,3-dihydrobenzofuran scaffold have been developed using microwave-assisted strategies starting from chalcones. nih.gov

Complex Derivatives: The dihydrobenzofuran scaffold is a component of more complex structures used in research. For example, a 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonylamide was used as a key reagent in the enantioselective synthesis of α-arylglycine derivatives. beilstein-journals.org Furthermore, dearomative cycloadditions using 2-nitrobenzofurans have been employed to build fused polycyclic systems like benzofuro[3,2-b]indol-3-ones. nih.gov

Table 3: Examples of Structurally Related Dihydrobenzofuran Compounds

| Compound Name | Structural Variation | Reference |

|---|---|---|

| (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine | Halogen substitution (Br for Cl) | bldpharm.com |

| 7-Chloro-2-methyl-2,3-dihydrobenzofuran-4-amine | Positional isomer (4-amino) and C-2 methylation | |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Positional isomer with additional substituents | bldpharm.com |

| 2,2-Dimethyl-2,3-dihydro-7-benzo[b]furanol derivatives | Different core substitution pattern | researchgate.net |

| Benzofuro[3,2-b]indol-3-one derivatives | Fused polycyclic system | nih.gov |

Reaction Mechanisms and Kinetic Studies in Derivatization

Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of derivatives from this compound.

Mechanism of Reductive Amination: The reductive amination process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. A series of proton transfers follows, leading to a carbinolamine intermediate, which then eliminates water to form a protonated iminium ion. youtube.com This electrophilic iminium ion is the species that is reduced by the hydride reagent (e.g., NaBH₃CN). The reducing agent is chosen because it is mild enough not to react with the starting carbonyl compound but reactive enough to reduce the highly electrophilic iminium ion. youtube.com

Mechanism of Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Buchwald-Hartwig N-arylation generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (at C-7) to form a Pd(II) intermediate.

Ligand Exchange/Association: The amine substrate coordinates to the Pd(II) center, displacing a ligand. Deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired N-aryl product is eliminated from the palladium center, regenerating the Pd(0) catalyst. nih.gov

A critical mechanistic consideration for this specific substrate is the potential for the primary amine at C-3 to chelate with the palladium center after oxidative addition at C-7. This could form a stable five-membered ring intermediate that might inhibit the subsequent reductive elimination step. nih.gov Kinetic studies would be invaluable to probe such inhibitory effects and to guide the selection of ligands that promote the desired catalytic turnover, such as the bulky biarylphosphine ligands that have proven effective in challenging C-N couplings. rsc.orgnih.gov Similarly, in three-component reactions involving related structures, a slow release of reactive species has been shown to be crucial for achieving high enantioselectivity by minimizing uncatalyzed background reactions. beilstein-journals.org

Advanced Analytical Characterization for Structural Elucidation

Spectroscopic Analysis

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine are not publicly available, the expected chemical shifts and correlations can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene (B1212753) protons. The protons of the primary amine (NH₂) may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons on the dihydrofuran ring form a characteristic AMX spin system.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 | ~7.0-7.2 | d | Aromatic proton, coupled to H-5. |

| H-5 | ~6.8-7.0 | t | Aromatic proton, coupled to H-4 and H-6. |

| H-6 | ~6.9-7.1 | d | Aromatic proton, coupled to H-5. |

| H-2 (2H) | ~4.2-4.8 | m | Diastereotopic methylene protons on the furan (B31954) ring. |

| H-3 | ~4.5-5.0 | m | Methine proton adjacent to the amine group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The number of signals will correspond to the eight distinct carbon environments in the structure.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-7a | ~155-160 | Aromatic carbon attached to oxygen. |

| C-3a | ~130-135 | Aromatic carbon at the ring junction. |

| C-7 | ~115-120 | Aromatic carbon bearing the chlorine atom. |

| C-4 | ~128-132 | Aromatic CH. |

| C-5 | ~120-125 | Aromatic CH. |

| C-6 | ~110-115 | Aromatic CH. |

| C-2 | ~70-75 | Methylene carbon (CH₂-O). |

2D-NMR Spectroscopy

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons (H-4, H-5, H-6) and between the protons on the dihydrofuran ring (H-2 and H-3). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H-4, H-5, H-6, H-2, H-3) to its corresponding carbon signal (C-4, C-5, C-6, C-2, C-3). nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high precision. For this compound (C₈H₈ClNO), the expected monoisotopic mass can be calculated.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 170.0367 |

The fragmentation pattern in the mass spectrum would also provide structural information. A key fragmentation would be the loss of the amine group or cleavage of the dihydrofuran ring. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the amine, the aromatic ring, and the ether linkage.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine (two bands expected) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (CH, CH₂) |

| ~1600 | N-H bend | Primary Amine |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1200-1250 | C-O-C stretch | Aryl-alkyl ether |

| 1000-1100 | C-N stretch | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated aromatic system. The benzofuran (B130515) chromophore is expected to exhibit characteristic absorption maxima. The spectrum of 2,3-benzofuran, for instance, shows distinct absorption bands. researchgate.net The substitution on the benzene (B151609) ring, including the chloro and amino groups, would influence the position and intensity of these bands. Typically, absorption maxima (λ_max) for such substituted benzofuran systems appear in the 250-300 nm range. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule, the absolute configuration.

While no publicly deposited crystal structure for this compound exists in the Cambridge Crystallographic Data Centre (CCDC), this technique would be the ultimate proof of its structure. If a suitable single crystal were obtained, the analysis would confirm the (R) configuration at the C-3 stereocenter. nih.govresearchgate.net The data would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the solid-state properties of the compound. researchgate.net

Chromatographic Techniques for Purity Assessment Beyond Enantiomeric Purity

While chiral chromatography is essential for determining enantiomeric purity, other chromatographic techniques are vital for assessing chemical purity, i.e., identifying and quantifying any achiral impurities such as starting materials, reagents, or by-products of the synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for purity analysis of benzofuran derivatives and related amines. tcichemicals.com A C18 column with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) would be suitable for separating the target compound from potential nonpolar or polar impurities. researchgate.net The purity is typically reported as a percentage of the total peak area. tcichemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze for volatile impurities. For a primary amine like the target compound, derivatization is often required to improve volatility and chromatographic peak shape. researchgate.net The mass spectrometer detector allows for the identification of separated impurity peaks based on their fragmentation patterns. nih.gov

These techniques ensure that the compound meets the high purity standards required for its intended applications, providing a profile of impurities that is distinct from its enantiomeric composition.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of heterocyclic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine, this involves optimizing bond lengths, bond angles, and dihedral angles.

The dihydrofuran ring is not planar and can adopt various conformations, such as an envelope or a twisted form. In a related compound, 1-Acetyl-3-(2-chloro-2,3-dihydrobenzofuran-3-yl)-1,2-dihydro-3-hydroxy-2-oxo-3H-indole, the tetrahydrofuran (B95107) ring of the benzofuran (B130515) moiety was found to adopt an envelope conformation. researchgate.net Conformational analysis is crucial to identify the global minimum energy structure, which is the most populated conformation at equilibrium and is used for subsequent calculations. In another study on a fused three-ring system, the molecule was found to be essentially planar, with only minor deviations. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates typical data obtained from geometry optimization calculations. Actual values would be determined using specific DFT functionals and basis sets.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C-O (ring) | ~1.37 Å | |

| C-N | ~1.46 Å | |

| Bond Angles | O-C-C (furan) | ~109° |

| C-C-N | ~112° | |

| Dihedral Angle | C-O-C-C | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. sphinxsai.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. sphinxsai.com In a DFT study of a pyran derivative, the HOMO–LUMO energy gap was calculated to be 3.642 eV. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the aromatic ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO would be distributed across the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data) This table presents plausible FMO energy values for the title compound based on similar structures studied with DFT methods.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different potential values. MEP maps are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

The color scheme typically ranges from red to blue. researchgate.net

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For the title compound, these areas would be centered around the electronegative oxygen and nitrogen atoms.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are expected around the hydrogen atoms of the amine group. researchgate.net

Green: Represents regions of neutral or zero potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netyoutube.com

Quantum chemical calculations can predict various spectroscopic parameters. DFT methods are widely used to calculate the vibrational frequencies corresponding to IR and Raman spectra. sphinxsai.com While calculated frequencies often have systematic errors, they can be corrected using scaling factors to achieve good agreement with experimental data. sphinxsai.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy. This allows for the assignment of experimental spectra and can be particularly useful for complex structures or for distinguishing between isomers. Theoretical calculations of UV-Vis spectra, performed using Time-Dependent DFT (TD-DFT), can help understand the electronic transitions responsible for the observed absorption bands.

Table 3: Comparison of Key Calculated and Expected Experimental IR Frequencies (Hypothetical Data) This table illustrates how calculated vibrational frequencies are compared to experimental values for functional group identification.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | ~3450 | 3300-3500 |

| C-H Stretch (Aromatic) | ~3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | ~2980 | 2850-2960 |

| C=C Stretch (Aromatic) | ~1600 | 1500-1600 |

| C-O Stretch (Ether) | ~1250 | 1200-1270 |

Molecular Modeling and Dynamics Simulations (Purely Theoretical Binding Modes)

Given that the 2,3-dihydrobenzofuran (B1216630) scaffold is present in many biologically active molecules, molecular modeling techniques are essential for studying the potential interactions of this compound with biological targets. nih.gov The chiral amine functionality makes it a valuable building block in medicinal chemistry. lookchem.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique helps to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and to estimate the binding affinity. For instance, in a study of related dihydrobenzofuran-7-carboxamide derivatives, molecular modeling was used to investigate their binding mode as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex in a simulated physiological environment. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more dynamic picture of the interaction.

Mechanistic Insights from Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation barriers, which helps to predict the feasibility and rate of a reaction.

For example, computational studies have been used to understand the mechanism of the Truce-Smiles rearrangement in the synthesis of related heterocyclic systems, where an electron-withdrawing chlorine atom was found to favorably influence the reaction. nih.gov Similarly, the mechanisms of metal-catalyzed reactions, such as those involving palladium for the synthesis of benzofuran derivatives, can be explored to understand the role of the catalyst and ligands in the reaction cycle. nih.gov For a chiral molecule like this compound, computational methods can also be employed to understand the stereoselectivity of synthetic routes, explaining why one enantiomer or diastereomer is formed preferentially.

Utility of R 7 Chloro 2,3 Dihydrobenzofuran 3 Amine in Synthetic Methodology

As a Chiral Building Block for Complex Organic Synthesis

The enantiopure nature of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine makes it an important starting material for syntheses where control of stereochemistry is paramount. The primary amine serves as a versatile handle for a wide array of chemical reactions, allowing for its incorporation into larger, more complex structures while preserving the chirality of the parent molecule.

Precursor for Chirally Pure Heterocyclic Compounds

The amine functionality of this compound is a key feature that allows it to act as a nucleophile in reactions to form new heterocyclic rings. Chiral vicinal amino groups are crucial components in many biologically active molecules and serve as useful intermediates in chemical synthesis. nih.gov The development of methodologies for preparing such motifs is of high value. nih.gov By reacting the amine with suitable electrophilic partners, chemists can construct a variety of enantiomerically pure heterocyclic systems, such as pyrroles, imidazoles, or more complex fused systems. The inherent chirality of the starting material is directly transferred to the product, avoiding the need for chiral separation or asymmetric synthesis in later steps.

For instance, the amine can participate in condensation reactions with dicarbonyl compounds to yield substituted pyrroles or in multi-component reactions to build more elaborate heterocyclic frameworks. The dihydrobenzofuran portion of the molecule provides a rigid, well-defined core that can influence the conformation and properties of the final product. While specific examples detailing the conversion of this exact amine are not extensively documented in leading journals, the general utility of chiral amines in heterocyclic synthesis is a foundational principle in organic chemistry.

| Reactant Partner | Resulting Heterocyclic Core | General Reaction Type | Potential Utility |

|---|---|---|---|

| 2,5-Hexanedione | N-substituted Pyrrole | Paal-Knorr Synthesis | Medicinal Chemistry Scaffolds |

| Phthalic Anhydride | Phthalimide Derivative | Acylation/Cyclization | Amine Protecting Group/Intermediate |

| β-Ketoester & Aldehyde | Dihydropyrimidine | Biginelli Reaction | Bioactive Compounds |

Role in the Synthesis of Natural Product Cores

The benzofuran (B130515) and dihydrobenzofuran motifs are central structural components in a vast number of natural products that exhibit significant biological activities. nih.govnih.govrsc.org These compounds have attracted considerable attention from the pharmaceutical industry, driving the development of synthetic methods to access them. nih.gov The synthesis of these natural products often requires precise control over stereochemistry, making chiral building blocks like this compound highly sought after.

This compound provides a pre-formed, enantiopure dihydrobenzofuran core that can be elaborated upon to construct the final natural product. The amine group at the C3 position and the chlorine atom at the C7 position serve as strategic points for introducing additional complexity and functionality, as required by the target molecule's structure. For example, the amine could be acylated, alkylated, or converted into other functional groups, while the chlorine could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. A library of compounds inspired by natural products was synthesized based on 2,3-diaryl-2,3-dihydrobenzofuran scaffolds, highlighting the importance of this core structure. nih.gov

Ligand Design and Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands that coordinate to a metal center and create a chiral environment, enabling the selective formation of one enantiomer of a product over the other. nih.gov Chiral amines are fundamental precursors in the synthesis of many classes of "privileged ligands". nih.gov The development of new chiral ligands remains a critical task to enable new types of asymmetric transformations. nih.govresearchgate.net

This compound is an attractive candidate for ligand design due to its rigid backbone and defined stereocenter. It can be readily converted into various ligand types, such as:

P,N-Ligands: By reacting the amine with a chlorophosphine, a chiral P,N-ligand can be synthesized. These nonsymmetrical ligands have proven highly effective in a multitude of metal-catalyzed reactions. nih.govresearchgate.net

Schiff Base (Salen-type) Ligands: Condensation of the amine with a salicylaldehyde (B1680747) derivative would yield a chiral Schiff base ligand. These are particularly useful in asymmetric oxidation and cyclopropanation reactions.

The stereocenter adjacent to the nitrogen atom can effectively influence the facial selectivity of reactions occurring at the metal center. The rigid dihydrobenzofuran structure helps to minimize conformational flexibility, which often leads to higher enantioselectivities in catalytic processes.

Methodology Development in Stereoselective Transformations

The advancement of organic chemistry is dependent on the development of new and reliable stereoselective reactions. Chiral building blocks like this compound play a crucial role in this process, often serving as benchmark substrates or chiral auxiliaries to test the efficacy and stereoselectivity of new synthetic methods. nih.gov

For example, this amine could be used to:

Test New C-N Bond-Forming Reactions: As a chiral nucleophile, it can be used to evaluate new asymmetric alkylation or arylation methods. The enantiomeric purity of the product provides a direct measure of the stereocontrol exerted by the new methodology.

Serve as a Chiral Auxiliary: The amine can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Develop Kinetic Resolutions: The chiral amine can be used as a resolving agent, reacting at different rates with the two enantiomers of a racemic substrate, thereby allowing for their separation.

A route to access 3-amino-2,3-dihydrobenzofurans using microwave-assisted organic synthesis has been developed to rapidly generate diverse analogues, demonstrating the ongoing interest in developing new methodologies for this class of compounds. nih.gov

| Application Area | Role of this compound | Information Gained |

|---|---|---|

| Asymmetric C-N Coupling | Chiral Nucleophilic Substrate | Enantioselectivity and yield of the new method |

| Diastereoselective Reactions | Chiral Auxiliary | Degree of facial selectivity induced on a substrate |

| Enzyme-Catalyzed Reactions | Chiral Substrate | Substrate scope and stereopreference of a biocatalyst |

Structural Modification and Consequent Chemical Reactivity/interaction Correlations

Investigation of Substituent Effects on Chemical Reactivity

The chemical reactivity of the 2,3-dihydrobenzofuran (B1216630) scaffold is significantly modulated by its substituents. The chloro group at the 7-position and the amino group at the 3-position of (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine exert distinct electronic effects that influence the molecule's reactivity.

The chlorine atom, being an electron-withdrawing group, decreases the electron density of the benzene (B151609) ring, which can affect its susceptibility to electrophilic aromatic substitution. However, its primary influence is often observed in the context of its impact on the reactivity of other functional groups and its role in molecular recognition through halogen bonding. Studies on related benzofuran (B130515) derivatives have shown that halogen substituents can influence the propensity for certain reactions, such as tandem SNAr/5-exo-trig cyclization to form 3-amino-2,3-dihydro-2,2-diarylbenzofurans nih.gov. The presence of a chloro group is generally well-tolerated in various synthetic transformations, making it a useful handle for further derivatization nih.gov.

The amino group at the C3 position is a primary determinant of the compound's nucleophilicity. Primary amines are known to readily react with electrophiles. For instance, in the synthesis of related 3-aminobenzofuran derivatives, this amino group can be acylated or can participate in condensation reactions nih.gov. The reactivity of the amine is crucial for forming various derivatives, which has been explored in the development of compounds with potential therapeutic applications nih.gov.

To illustrate the influence of substituents on the reactivity of the dihydrobenzofuran core, the following table summarizes general reactivity trends observed in related structures.

| Substituent at Position 7 | Substituent at Position 3 | Expected Influence on Reactivity |

| Electron-withdrawing (e.g., -Cl) | Amine (-NH2) | Decreased aromatic ring reactivity towards electrophiles; amine group acts as a primary nucleophilic center. |

| Electron-donating (e.g., -OCH3) | Amine (-NH2) | Increased aromatic ring reactivity towards electrophiles; amine nucleophilicity may be slightly modulated. |

| Electron-withdrawing (e.g., -Cl) | Carbonyl (C=O) | Aromatic ring is deactivated; carbonyl group is susceptible to nucleophilic attack. |

Stereoelectronic Effects on Molecular Recognition (Theoretical Models)

The (R)-stereochemistry at the C3 position is a critical feature of this compound, introducing chirality and influencing its three-dimensional shape. Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties, are paramount for its interaction with other chiral molecules, particularly biological macromolecules like proteins and enzymes.

Theoretical models of molecular recognition involving chiral 2,3-dihydrobenzofuran derivatives often highlight the importance of the stereochemistry at C3 for specific binding orientations within a receptor's active site. The (R)-configuration dictates the spatial projection of the amino group and the hydrogen atom at the chiral center, which in turn governs the potential for hydrogen bonding and other non-covalent interactions.

In broader studies of related heterocyclic compounds, it has been observed that enantiomers can exhibit significantly different biological activities due to their differential binding affinities to their targets. For example, in a series of benzothiadiazine derivatives, which share some structural similarities, the (R)-stereoisomer was identified as the active component for positive allosteric modulation of the AMPA receptor nih.gov. While not directly studying the title compound, this underscores the general principle that stereochemistry is a key determinant of molecular recognition and subsequent biological response.

The combination of the chiral center and the electronic effects of the substituents can lead to preferred conformations that optimize interactions with a binding partner. The chloro group, for instance, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition. The amino group is a potent hydrogen bond donor and acceptor. Theoretical models would predict that the (R)-configuration positions these functional groups in a specific orientation that can be selectively recognized by a chiral binding pocket.

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools to investigate the relationship between the structure of a molecule and its chemical reactivity. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand and predict the behavior of compounds like this compound.

DFT calculations can be used to determine various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's nucleophilic and electrophilic character, respectively. For this compound, the HOMO is likely to be localized on the amino group and the aromatic ring, indicating these as sites for electrophilic attack. The LUMO would be influenced by the electron-withdrawing chloro group.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for non-covalent interactions and chemical reactions.

Atomic Charges: Calculation of partial charges on each atom can quantify the electronic effects of the substituents and help in understanding reaction mechanisms.

The following table provides an example of descriptors that would be relevant in a computational study of this compound and its analogs.

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting ability. | |

| Atomic Partial Charges | Reactivity of specific atoms. | |

| Steric | Molecular Volume | Overall size of the molecule. |

| Surface Area | Accessibility for interactions. | |

| Topological | Connectivity Indices | Information about branching and shape. |

Molecular docking is another computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Docking studies of benzofuran derivatives have been used to understand their binding modes and to guide the design of more potent analogs nih.govresearchgate.net. For this compound, docking simulations would be invaluable in visualizing how the chloro and amino groups, along with the (R)-stereochemistry, contribute to its binding affinity and selectivity for a particular biological target.

Emerging Research Frontiers and Future Directions

Sustainable Synthesis Approaches for Chiral Dihydrobenzofuran Amines (e.g., Green Chemistry, Biocatalysis)

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing chiral amines, including dihydrobenzofuran derivatives. rsc.orgresearchgate.net This involves adopting green chemistry principles to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net

Green Chemistry in Amine Synthesis

Traditional methods for amine synthesis often involve multi-step processes with significant waste generation. researchgate.net Green chemistry approaches aim to overcome these limitations by employing strategies such as atom-efficient reactions and the use of renewable resources. rsc.org The CHEM21 green metrics toolkit, for example, provides a framework for evaluating the environmental impact of chemical processes, encouraging researchers to design more sustainable synthetic pathways. rsc.org For the synthesis of chiral amines, this includes the development of catalytic methods that reduce waste and avoid the use of toxic reagents. researchgate.net

Biocatalysis: A Key Sustainable Tool

Biocatalysis has emerged as a powerful and environmentally friendly alternative to conventional chemical catalysis for producing chiral amines. hims-biocat.eumanchester.ac.uk Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and purification steps. hims-biocat.eu

Engineered enzymes, such as myoglobins, have been successfully used for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds. rochester.edunih.gov These biocatalytic strategies can achieve excellent enantiopurity (>99.9% de and ee) and high yields. nih.gov Enzymes like imine reductases (IREDs) and transaminases (ATAs) are particularly valuable for the asymmetric synthesis of chiral amines. manchester.ac.uk Research into IREDs has demonstrated their ability to catalyze the reduction of a wide range of cyclic imines with high activity and selectivity, offering a direct route to chiral secondary amines. manchester.ac.uk

The combination of different enzymes in multi-step cascade reactions further enhances the efficiency and sustainability of these processes. manchester.ac.uk This approach, often referred to as a biocatalytic network, can lead to very high yields and enantiomeric excess (>99%) for α-chiral amines. hims-biocat.eu

Table 1: Comparison of Synthesis Strategies for Chiral Dihydrobenzofuran Amines

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Often relies on precious or toxic metal catalysts. | Uses renewable, biodegradable enzymes (e.g., IREDs, myoglobins). manchester.ac.uknih.gov |

| Reaction Conditions | May require high temperatures, pressures, and harsh reagents. | Typically mild, physiological conditions (room temperature, neutral pH). manchester.ac.uk |

| Selectivity | Can require additional steps to achieve high enantiomeric purity. hims-biocat.eu | Exhibits high enantio- and diastereoselectivity, often >99% ee. hims-biocat.eunih.gov |

| Environmental Impact | Can generate significant chemical waste and use hazardous solvents. researchgate.net | Environmentally benign, reduces waste, and uses aqueous media. rsc.orgmanchester.ac.uk |

| Efficiency | May involve multiple protection/deprotection steps. | Often allows for direct, one-pot transformations and enzymatic cascades. manchester.ac.uk |

Application in Novel Asymmetric Transformations

Chiral amines are crucial in asymmetric synthesis, acting as catalysts or key intermediates. nih.govacs.org (R)-7-Chloro-2,3-dihydrobenzofuran-3-amine and related structures are being explored for their potential in novel asymmetric transformations, expanding the toolkit of synthetic chemists.

The development of highly enantio- and diastereoselective annulation reactions provides a powerful method for constructing chiral 2,3-dihydrobenzofurans. nih.gov For instance, a [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides has been developed, offering an operationally simple and highly stereoselective route to these derivatives. nih.gov

Furthermore, transition metal-catalyzed asymmetric hydrogenation of imines stands as one of the most direct and efficient methods for preparing valuable α-chiral amines. nih.govacs.org This approach has been successfully applied on an industrial scale. nih.gov The dihydrobenzofuran amine scaffold can be instrumental in the design of new ligands for such catalytic systems or serve as a precursor to more complex chiral molecules.

Table 2: Examples of Asymmetric Transformations Involving Dihydrobenzofuran Scaffolds

| Transformation Type | Description | Key Features |

| [4+1] Annulation | Reaction between o-quinone methides and ammonium ylides to form the dihydrobenzofuran ring. nih.gov | High enantio- and diastereoselectivity; operationally simple. nih.gov |